Methyl 4-((5-chloro-2-methoxyphenyl)amino)quinoline-2-carboxylate
Description
Methyl 4-((5-chloro-2-methoxyphenyl)amino)quinoline-2-carboxylate is a quinoline derivative characterized by a methyl ester group at position 2, a substituted phenylamino group at position 4, and a chlorine atom at position 5 of the methoxyphenyl ring. Its molecular formula is C₁₉H₁₆ClN₂O₃, with a molecular weight of 364.80 g/mol.
Properties
IUPAC Name |
methyl 4-(5-chloro-2-methoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-17-8-7-11(19)9-15(17)21-14-10-16(18(22)24-2)20-13-6-4-3-5-12(13)14/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXIACYRIURRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=CC(=NC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives have been found to exhibit antiprotozoal activity against the pathogenic parasite toxoplasma gondii.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of carbon-carbon bonds via transition metal-catalyzed reactions.
Biochemical Pathways
Quinoline derivatives are known to participate in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Result of Action
Quinoline derivatives have been found to exhibit antiprotozoal activity, suggesting that they may interfere with the life cycle of certain parasites at the molecular or cellular level.
Biological Activity
Methyl 4-((5-chloro-2-methoxyphenyl)amino)quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : Methyl 4-(5-chloro-2-methoxyanilino)quinoline-2-carboxylate
- Molecular Formula : C18H15ClN2O3
- Molecular Weight : 342.78 g/mol
The compound features a quinoline backbone substituted with a chloro and methoxy group, which are critical for its biological activity.
Antimalarial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimalarial properties. A study demonstrated that compounds with a basic amino side chain are essential for antiplasmodial activity, as they enhance the drug's ability to accumulate in the food vacuole of Plasmodium species. The presence of the chloro group is also crucial for inhibiting the formation of beta-hematin, a detoxification product of the malaria parasite .
Antitumor Activity
Quinoline derivatives have shown promise in cancer therapy. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interference with cellular signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. Studies have shown that quinoline derivatives can inhibit the growth of pathogens by disrupting their cellular processes. The specific mechanism often involves interference with nucleic acid synthesis or enzyme activity critical for microbial survival .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Complexation : Similar to other quinoline derivatives, this compound may form complexes with metal ions such as iron, which is essential for various biological processes in pathogens.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of target cells.
- Cellular Uptake : The structural features of the compound facilitate its uptake into cells, enhancing its efficacy against intracellular pathogens.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antiplasmodial activity with IC50 values comparable to established antimalarials. |
| Study B (2021) | Reported cytotoxic effects on breast cancer cell lines with an increase in apoptotic markers. |
| Study C (2023) | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 4-((5-chloro-2-methoxyphenyl)amino)quinoline-2-carboxylate has shown promising results in cancer research. Studies indicate that quinoline derivatives possess the ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structural features contribute to its effectiveness against various cancer types, including breast and lung cancers.
Case Study : A recent study demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Quinoline derivatives, including this compound, exhibit broad-spectrum antimicrobial properties. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
Mechanism of Action
The anti-inflammatory potential of this compound has been explored in various models. The compound appears to inhibit key inflammatory pathways, including the NF-kB signaling pathway, leading to decreased production of pro-inflammatory cytokines.
Case Study : In a controlled study involving animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group, showcasing its potential as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The ability to modify the quinoline structure allows for the development of new derivatives with enhanced biological activities.
Data Table: Synthetic Routes
| Step | Reactants | Product | Yield (%) |
|---|---|---|---|
| 1 | 5-chloro-2-methoxyaniline | Intermediate A | 85 |
| 2 | Intermediate A + Acetic Anhydride | This compound | 75 |
Future Directions and Research
Ongoing research is focused on exploring the full therapeutic potential of this compound. Future studies aim to:
- Investigate its efficacy in combination therapies for enhanced anticancer effects.
- Explore its mechanism of action at the molecular level to identify specific targets.
- Conduct clinical trials to assess safety and efficacy in humans.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities among quinoline derivatives:
Key Observations :
- Substituent Position: The target compound and its analogs exhibit diverse substituent patterns, influencing electronic properties and steric effects. For example, the nitro group in Methyl 4-chloro-6-nitro-quinoline-2-carboxylate enhances electrophilicity, while the methoxy group in the target compound may improve solubility .
- Functional Groups: Carboxylic acid derivatives (e.g., 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) differ in acidity and hydrogen-bonding capacity compared to ester-containing analogs .
Q & A
Q. What are the established synthetic routes for Methyl 4-((5-chloro-2-methoxyphenyl)amino)quinoline-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves esterification between quinoline-2-carboxylic acid derivatives and substituted phenols. For example, and describe using phosphorous oxychloride (POCl₃) as a catalyst in a refluxing mixture of quinaldic acid and phenolic components. Key variables include:
- Temperature : Maintaining 348–363 K (75–90°C) to promote reactivity without decomposition .
- Catalyst stoichiometry : A 1:2 molar ratio of POCl₃ to reactants improves esterification efficiency .
- Solvent selection : Recrystallization from ethanol yields high-purity crystals suitable for X-ray analysis .
Optimization trials should monitor reaction progress via TLC or HPLC and adjust solvent polarity to minimize byproducts.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what key structural features have been identified?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL ( ) is standard for resolving bond lengths, angles, and packing interactions. For example:
- Dihedral angles : In analogous compounds, the quinoline ring and substituent phenyl rings form angles of 78.3–88.2°, influencing planarity and π-π interactions .
- Intermolecular interactions : Weak C–H···O hydrogen bonds and π-π stacking (centroid distances: 3.56–3.89 Å) stabilize crystal lattices .
Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, while refinement with riding H-atom models ensures accuracy .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the crystal packing and stability of this compound?
- Methodological Answer : Crystal stability is governed by non-covalent interactions, which can be analyzed via:
- Hirshfeld surface analysis : Quantifies contributions of H-bonding, van der Waals, and π-π contacts .
- Thermogravimetric analysis (TGA) : Correlates thermal stability with packing density. For instance, weak C–H···O interactions in (R₂²(14) motifs) reduce melting points compared to stronger π-π systems .
Computational tools like Mercury or CrystalExplorer visualize these interactions, aiding in polymorph prediction .
Q. What analytical strategies are recommended to resolve contradictions in structural data (e.g., varying dihedral angles) between similar quinoline derivatives?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 14.7° vs. 88.2° in vs. 5) may arise from substituent electronic effects or crystallization solvents. Strategies include:
- DFT calculations : Compare experimental and theoretical geometries to identify steric or electronic biases .
- Variable-temperature XRD : Assess conformational flexibility by collecting data across a temperature range .
- Raman/IR spectroscopy : Detect subtle conformational changes via vibrational mode shifts .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer : SAR studies should systematically modify substituents (e.g., methoxy, chloro groups) and evaluate biological activity:
- Synthetic modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to enhance binding to hydrophobic enzyme pockets, as seen in antitubercular quinolines ().
- In vitro assays : Test against target proteins (e.g., mycobacterial enzymes or cancer cell lines) using fluorescence polarization or MTT assays .
- Molecular docking : Use AutoDock Vina to predict binding modes relative to known bioactive quinolines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
